C31H41Cl2N3O7S2
Chlorphenoctium Amsonate
CAS No.: 7168-18-5
Cat. No.: VC0523548
Molecular Formula: C17H28Cl2NO.C14H13N2O6S2
C31H41Cl2N3O7S2
Molecular Weight: 702.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7168-18-5 |
---|---|
Molecular Formula | C17H28Cl2NO.C14H13N2O6S2 C31H41Cl2N3O7S2 |
Molecular Weight | 702.7 g/mol |
IUPAC Name | 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonate;(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium |
Standard InChI | InChI=1S/C17H28Cl2NO.C14H14N2O6S2/c1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h10-11,13H,4-9,12,14H2,1-3H3;1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/q+1;/p-1/b;2-1+ |
Standard InChI Key | GQCIBLGQUDFKGX-WLHGVMLRSA-M |
Isomeric SMILES | CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
SMILES | CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Canonical SMILES | CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Chlorphenoctium amsonate is a salt composed of two distinct moieties:
-
Cation:
-
Anion:
Molecular Formula:
Molecular Weight: 702.7 g/mol .
Table 1: Key Physicochemical Properties
Synthesis and Structural Features
The compound is synthesized via ionic pairing of a quaternary ammonium derivative (containing a dichlorophenoxy group) with amsonic acid (4,4'-diamino-2,2'-stilbenedisulfonic acid). The E-configuration of the central ethenyl bond in the anion is critical for biological activity .
Pharmacological and Biological Properties
Antimicrobial Activity
Chlorphenoctium amsonate demonstrates broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Its mechanism involves disruption of cell membrane integrity via electrostatic interactions with phospholipids .
Table 2: Antimicrobial Efficacy (In Vitro)
Organism | MIC (μg/mL) | Comparison with Chlorhexidine | Source |
---|---|---|---|
Staphylococcus aureus | 12.5 | 2× more potent | |
Escherichia coli | 50.0 | Similar efficacy | |
Candida albicans | 25.0 | 4× less potent |
Cytotoxic Effects
Applications in Medical and Industrial Contexts
Clinical Formulations
-
Antiseptic Lozenges: Combined with dibromopropamidine and butylaminobenzoate in "Planidets" for oropharyngeal infections .
-
Catheter Coatings: Investigated for preventing biofilm formation in polyurethane medical devices .
Veterinary and Agricultural Use
Preliminary studies suggest utility in topical treatments for bovine mastitis, though regulatory approvals remain pending .
Recent Advances and Research Directions (2023–2025)
Solubility Enhancement Strategies
Nanoparticle encapsulation (e.g., PEGylated liposomes) improved bioavailability by 40% in murine models, addressing pharmacokinetic limitations .
Synergistic Combinations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume